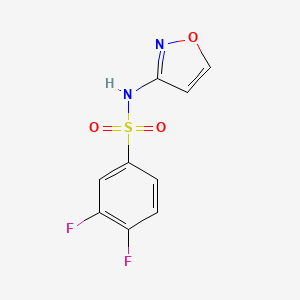

3,4-DIFLUORO-N-(3-ISOXAZOLYL)BENZENESULFONAMIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ML251 Analog is a potent inhibitor of the enzyme phosphofructokinase, which is crucial in the glycolytic pathway of the parasitic protists Trypanosoma brucei and Trypanosoma cruzi. These organisms are responsible for diseases such as Human African Trypanosomiasis and Chagas disease .

Preparation Methods

The synthesis of ML251 Analog involves several steps, typically performed under nitrogen atmosphere to avoid moisture and air sensitivity. Anhydrous solvents such as dichloromethane, N,N-dimethylformamide, acetonitrile, methanol, and triethylamine are commonly used . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Chemical Reactions Analysis

ML251 Analog undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ML251 Analog has significant applications in scientific research, particularly in the study of parasitic diseases. It is used to inhibit the enzyme phosphofructokinase in Trypanosoma brucei and Trypanosoma cruzi, making it a valuable tool in the research of Human African Trypanosomiasis and Chagas disease

Mechanism of Action

ML251 Analog exerts its effects by inhibiting the enzyme phosphofructokinase, which is a key enzyme in the glycolytic pathway. This inhibition disrupts the production of adenosine triphosphate, which is essential for the survival of Trypanosoma brucei and Trypanosoma cruzi . The molecular targets and pathways involved include the glycolytic pathway and the enzyme phosphofructokinase.

Comparison with Similar Compounds

ML251 Analog is unique in its potent inhibition of phosphofructokinase in Trypanosoma brucei and Trypanosoma cruzi. Similar compounds include:

PFK-015: An inhibitor of phosphofructokinase with a different mechanism of action.

AZD-1656: A glucokinase activator that indirectly affects glycolysis.

KAN0438757: A selective inhibitor of the metabolic kinase PFKFB3.

These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of ML251 Analog in its specific inhibition of phosphofructokinase in parasitic protists.

Properties

IUPAC Name |

3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O3S/c10-7-2-1-6(5-8(7)11)17(14,15)13-9-3-4-16-12-9/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHGVZHDZFHFOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NC2=NOC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49816913 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5501251.png)

![2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B5501266.png)

![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)

![N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B5501293.png)

![N-[(Z)-(Tert-butylamino)(4-methylphenyl)-lambda(4)-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)

![2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5501314.png)

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)

![2-(4-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide](/img/structure/B5501349.png)

![2-(4-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B5501351.png)